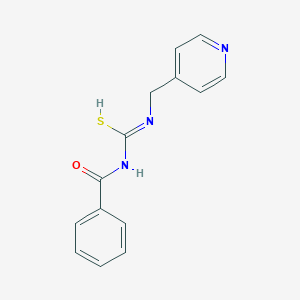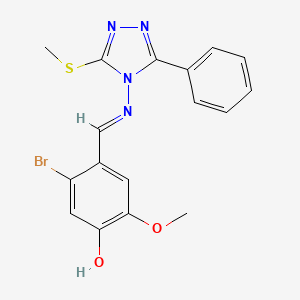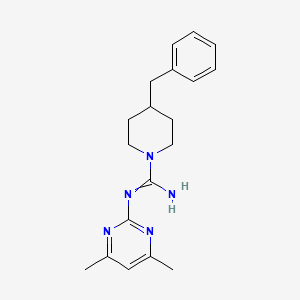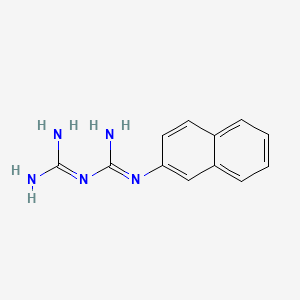
N-2-naphthylimidodicarbonimidic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-naphthylimidodicarbonimidic diamide is a chemical compound with the molecular formula C₁₂H₁₃N₅ and a molecular weight of 227.27 g/mol . It is known for its unique structure, which includes a naphthalene ring attached to an imidodicarbonimidic diamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves the reaction between acyl chloride and substituted aromatic amines. The process may require high temperatures and the use of catalysts to facilitate the condensation reactions. Detailed reaction conditions, such as the specific temperature and catalyst used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory-scale methods. This includes the use of high-temperature condensation reactions and catalysts to achieve efficient production.
化学反应分析
Types of Reactions
N-2-naphthylimidodicarbonimidic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the imidodicarbonimidic diamide group, leading to the formation of reduced derivatives.
Substitution: The naphthalene ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions . The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthalene compounds .
科学研究应用
N-2-naphthylimidodicarbonimidic diamide has several applications in scientific research, including:
作用机制
The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to N-2-naphthylimidodicarbonimidic diamide include other imidodicarbonimidic diamide derivatives and naphthalene-based compounds . Examples include:
- N-1-naphthylimidodicarbonimidic diamide
- N-2-phenylimidodicarbonimidic diamide
- N-2-benzylimidodicarbonimidic diamide
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and an imidodicarbonimidic diamide group. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
1215-36-7 |
|---|---|
分子式 |
C12H14ClN5 |
分子量 |
263.72 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-naphthalen-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C12H13N5.ClH/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H6,13,14,15,16,17);1H |
InChI 键 |
CGUDCOGPYZSBOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)
![2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775839.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775847.png)
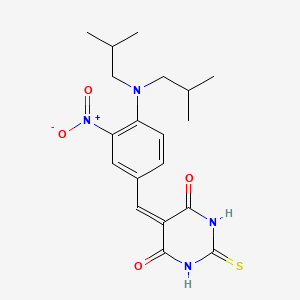
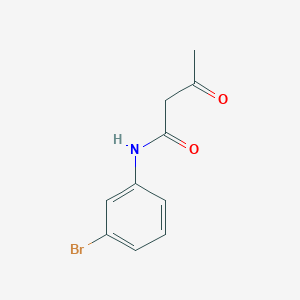
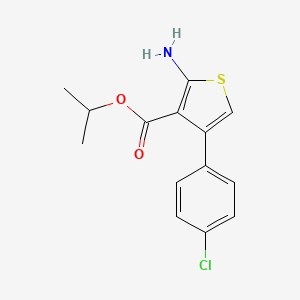
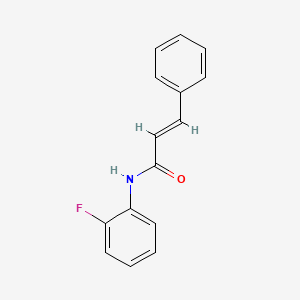
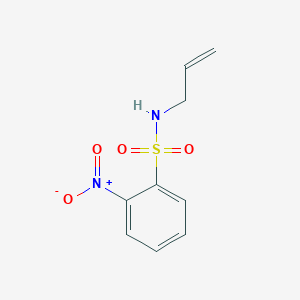
![2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775889.png)
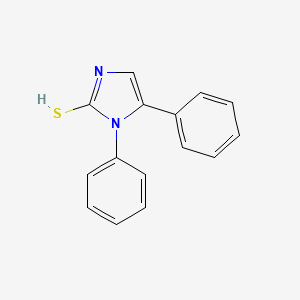
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B7775900.png)
